5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one
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Overview
Description
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is a chemical compound known for its unique structural properties and diverse applications. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial fields due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one typically involves the bromination of fluorescein derivatives. One common method includes the reaction of fluorescein with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, which can have different functional groups replacing the bromine atoms .
Scientific Research Applications
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in staining biological specimens for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for fluorescence imaging. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Eosin Y: Another xanthene dye with similar fluorescent properties but different halogen substitutions.
Fluorescein: The parent compound from which 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is derived.
Rhodamine B: A related dye with different functional groups and applications.
Uniqueness
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is unique due to its specific bromine substitutions, which enhance its photostability and fluorescence intensity compared to other xanthene dyes .
Properties
IUPAC Name |
5,6-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20/h1-8,23-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQJLATDGDTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)Br)Br)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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